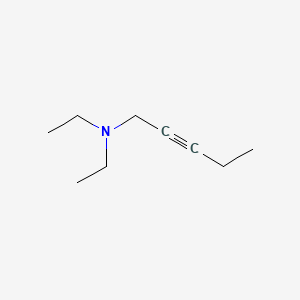

1-Diethylamino-2-pentyne

Descripción

The exact mass of the compound 1-Diethylamino-2-pentyne is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Diethylamino-2-pentyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Diethylamino-2-pentyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

73117-10-9 |

|---|---|

Fórmula molecular |

C9H17N |

Peso molecular |

139.24 g/mol |

Nombre IUPAC |

N,N-diethylpent-2-yn-1-amine |

InChI |

InChI=1S/C9H17N/c1-4-7-8-9-10(5-2)6-3/h4-6,9H2,1-3H3 |

Clave InChI |

GLYRYDQBPLDITK-UHFFFAOYSA-N |

SMILES |

CCC#CCN(CC)CC |

SMILES canónico |

CCC#CCN(CC)CC |

Otros números CAS |

73117-10-9 |

Origen del producto |

United States |

1-Diethylamino-2-pentyne: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Application Workflows

Executive Summary

In the landscape of modern organic synthesis and drug discovery, propargylamines represent a highly versatile class of pharmacophoric scaffolds and synthetic intermediates. 1-Diethylamino-2-pentyne (CAS: 73117-10-9), an internal alkynamine featuring a diethylamine moiety tethered to a pent-2-yne backbone, is a prime example of this structural utility. As a Senior Application Scientist, I approach this molecule not merely as a catalog reagent, but as a dynamic building block. Its unique combination of a tertiary amine (providing basicity and aqueous solubility at low pH) and an internal alkyne (enabling selective cycloadditions and polymerization) makes it an invaluable asset in both medicinal chemistry and materials science.

This technical whitepaper deconstructs the physicochemical profile of 1-diethylamino-2-pentyne, details a self-validating protocol for its synthesis via multicomponent coupling, and maps its downstream reactivity.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and chemical properties of 1-diethylamino-2-pentyne is critical for designing downstream reactions, extraction protocols, and biological assays. The molecule is highly lipophilic, which is a highly desirable trait for central nervous system (CNS) penetrance in neuropharmacology, yet it can be easily converted to a water-soluble hydrochloride salt due to the tertiary amine[1].

Below is a consolidated profile of its quantitative properties, alongside the mechanistic causality that dictates laboratory handling.

| Property | Value | Causality / Laboratory Significance |

| IUPAC Name | N,N-diethylpent-2-yn-1-amine | Standardized nomenclature defining the internal alkyne and tertiary amine. |

| CAS Registry Number | 73117-10-9 | Unique identifier for regulatory compliance and sourcing[2]. |

| Molecular Formula | C₉H₁₇N | Defines stoichiometry for synthetic scaling and atom economy calculations. |

| Molecular Weight | 139.24 g/mol | Essential for precise molarity and yield determinations[1]. |

| Boiling Point | 168 - 170 °C | High b.p. indicates strong dispersion forces; necessitates vacuum distillation to prevent thermal degradation[2]. |

| Flash Point | 53.9 °C | Class II combustible liquid; dictates strict storage in flammable safety cabinets away from oxidizers[2]. |

| Density | ~0.80 g/mL | Lighter than water; informs biphasic extraction protocols (the organic product will partition into the upper layer)[3]. |

| Topological Polar Surface Area | 3.2 Ų | Highly lipophilic (low TPSA); predicts excellent passive membrane permeability for cellular assays[1]. |

Synthetic Workflow: The Cu-Catalyzed A³-Coupling Protocol

While nucleophilic substitution of 1-bromo-2-pentyne with diethylamine is a viable benchtop route, the Aldehyde-Alkyne-Amine (A³)-Coupling is the industry standard for synthesizing propargylamines due to its exceptional atom economy and structural modularity[4][5].

To synthesize 1-diethylamino-2-pentyne, we utilize a terminal alkyne (1-butyne), formaldehyde, and diethylamine. Because 1-butyne is highly volatile (b.p. 8.1 °C), this protocol utilizes a sealed pressure vessel to maintain the alkyne in the liquid phase and drive the reaction forward.

Step-by-Step Methodology: Self-Validating A³-Coupling

Note: This protocol is a self-validating system. The visual transition from a biphasic mixture to a homogeneous solution, followed by specific distillation temperatures, confirms the success of each step.

-

Catalyst & Reagent Loading:

-

In a heavy-walled glass pressure tube equipped with a magnetic stir bar, add 5 mol% Copper(I) Iodide (CuI).

-

Add 1.0 equivalent of aqueous formaldehyde (37 wt%) and 1.1 equivalents of diethylamine.

-

Causality: The amine and aldehyde must be mixed before alkyne introduction. This pre-mixing favors the in situ generation of the highly electrophilic iminium ion, preventing the Cu(I) catalyst from triggering unwanted Glaser homocoupling of the alkyne[6].

-

-

Alkyne Introduction:

-

Cool the pressure tube to -10 °C using an ice/salt bath.

-

Rapidly condense 1.2 equivalents of 1-butyne gas into the cold mixture (or add a pre-cooled THF solution of 1-butyne).

-

-

Reaction Execution:

-

Immediately seal the pressure tube with a Teflon screw cap.

-

Transfer the vessel to an oil bath pre-heated to 70 °C and stir vigorously for 12 hours.

-

Causality: The sealed environment prevents the escape of 1-butyne. The elevated temperature provides the activation energy required for the copper acetylide to execute a nucleophilic attack on the sterically hindered iminium ion.

-

-

Workup & Phase Separation:

-

Cool the vessel to room temperature before carefully unsealing.

-

Dilute the mixture with diethyl ether and water. Transfer to a separatory funnel.

-

Extract the aqueous layer twice with diethyl ether. The product, having a density of ~0.80 g/mL, will reliably partition into the upper organic layer.

-

-

Purification:

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude oil via vacuum distillation. Collect the fraction boiling at 168–170 °C (adjusted for vacuum pressure) to isolate pure 1-diethylamino-2-pentyne[2].

-

Cu-catalyzed A³-coupling mechanism yielding 1-diethylamino-2-pentyne.

Downstream Applications in Drug Discovery & Materials Science

The true value of 1-diethylamino-2-pentyne lies in its reactivity. Unlike terminal alkynes, which are ubiquitous in standard click chemistry, the internal alkyne of this molecule requires specific catalytic logic to functionalize.

Medicinal Chemistry: Triazole Pharmacophores & Enzyme Inhibition

Propargylamines are privileged structures in medicinal chemistry[5].

-

RuAAC Click Chemistry: Because 1-diethylamino-2-pentyne is an internal alkyne, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ineffective. Instead, researchers must employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using catalysts like Cp*RuCl(PPh₃)₂. This specifically yields fully decorated 1,4,5-trisubstituted 1,2,3-triazoles, which are highly stable bioisosteres for amide bonds in drug design.

-

Monoamine Oxidase (MAO) Inhibition: The propargylamine motif is the core pharmacophore of irreversible MAO-B inhibitors (e.g., Selegiline) used in Parkinson's disease. The alkyne acts as a mechanism-based "suicide inhibitor," forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.

Polymer Science: Substituted Polyacetylenes

In materials science, internal alkynes are polymerized using transition metal metathesis catalysts (such as Schrock molybdenum/tungsten carbenes or rhodium-based catalysts). The resulting substituted polyacetylenes possess rigid, conjugated backbones. The pendant diethylamino groups provide these polymers with pH-responsive solubility, making them ideal for fabricating core-shell nanoparticles and gas-permeable membranes.

Downstream functionalization and biological targeting pathways for 1-diethylamino-2-pentyne.

Safety, Handling, and Storage Protocols

As an amine-containing alkyne, 1-diethylamino-2-pentyne requires strict handling protocols to ensure both personnel safety and chemical integrity:

-

Oxidation & Degradation: Amines are prone to atmospheric oxidation, turning from colorless to yellow/brown over time. The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[3].

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents and heavy metal salts (un-liganded copper or silver) outside of controlled catalytic environments, as terminal alkyne impurities can form shock-sensitive metal acetylides.

-

PPE: Standard laboratory PPE is required, including nitrile gloves, safety goggles, and handling within a certified fume hood due to the volatility and respiratory irritation potential of the amine moiety.

References

-

PubChem. "1-Diethylamino-2-pentyne | C9H17N | CID 144581." National Center for Biotechnology Information. 1

-

Alfa Chemistry. "CAS 73117-10-9 1-DIETHYLAMINO-2-PENTYNE." 2

-

Guidechem. "1-Diethylamino-2-propyne 4079-68-9 wiki." (Referenced for comparative propargylamine density and storage). 3

-

Chaturvedi, A., et al. "Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions." Organic & Biomolecular Chemistry, RSC Publishing, 2025. 4

-

NIH PMC. "Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers." National Institutes of Health. 5

Sources

- 1. 1-Diethylamino-2-pentyne | C9H17N | CID 144581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. guidechem.com [guidechem.com]

- 4. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Diethylamino-2-pentyne: An In-depth Technical Guide

Introduction

1-Diethylamino-2-pentyne is a tertiary amine containing an internal alkyne functionality. As a member of the alkynamine family of compounds, it holds potential as a versatile building block in organic synthesis, finding applications in the construction of complex nitrogen-containing molecules and materials.[1] A precise understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the foundational data for this characterization.

This guide offers a comprehensive overview of the NMR and IR spectroscopic data for 1-Diethylamino-2-pentyne. It is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this and similar molecules. The guide outlines standard experimental protocols for data acquisition and provides an in-depth analysis of the spectral features, correlating them to the molecule's structural attributes.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of 1-Diethylamino-2-pentyne are numbered as follows:

Figure 1: Molecular structure and atom numbering of 1-Diethylamino-2-pentyne.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocols outline the standard procedures for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:

A standard protocol for preparing an NMR sample involves dissolving approximately 5-25 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR in a deuterated solvent.[2][3]

-

Weigh 10-20 mg of 1-Diethylamino-2-pentyne into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[4]

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the prepared NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans). The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm for most organic molecules).[4]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual CHCl₃ signal to δ 7.26 ppm.[5]

¹³C NMR Spectroscopy Protocol:

-

Following the ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This is the standard method to produce a spectrum with single lines for each unique carbon atom, simplifying interpretation.[6]

-

Typical acquisition parameters include a 30-45 degree pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3] The spectral width is typically set from 0 to 220 ppm.[4][7]

-

Process the FID as described for the ¹H spectrum.

-

Calibrate the chemical shift scale by referencing the CDCl₃ triplet to δ 77.16 ppm.[4][8]

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an IR spectrum for a neat liquid sample.

Sample Preparation and Data Acquisition:

-

Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. If necessary, rinse them with a volatile solvent like acetone and dry them with a soft tissue.[9]

-

Place one drop of neat 1-Diethylamino-2-pentyne onto the surface of one salt plate.[10]

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.[9]

-

Mount the "sandwich" assembly in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After data collection, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.[10]

Spectroscopic Data and Interpretation

¹H and ¹³C NMR Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Diethylamino-2-pentyne in CDCl₃

| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| 10 (CH₃) | Triplet (t) | ~ 1.0 - 1.2 |

| 9 (CH₂) | Quartet of Triplets (qt) | ~ 2.1 - 2.3 |

| 6 (CH₂) | Triplet (t) | ~ 3.2 - 3.4 |

| 4, 2 (CH₂) | Quartet (q) | ~ 2.5 - 2.7 |

| 5, 3 (CH₃) | Triplet (t) | ~ 1.0 - 1.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Diethylamino-2-pentyne in CDCl₃

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 10 (CH₃) | ~ 13 - 15 |

| 9 (CH₂) | ~ 12 - 14 |

| 8 (C≡) | ~ 80 - 85 |

| 7 (C≡) | ~ 75 - 80 |

| 6 (CH₂) | ~ 45 - 50 |

| 4, 2 (CH₂) | ~ 47 - 52 |

| 5, 3 (CH₃) | ~ 12 - 14 |

Interpretation of Predicted NMR Spectra

-

¹H NMR: The spectrum is expected to show five distinct signals. The two methyl groups of the diethylamino function (3 and 5) and the methyl group of the pentynyl chain (10) are predicted to have similar chemical shifts, appearing as triplets around 1.0-1.2 ppm. The methylene protons of the ethyl groups (2 and 4) will appear as a quartet due to coupling with the adjacent methyl protons. The methylene protons adjacent to the nitrogen and the alkyne (6) are expected to be a triplet. The methylene protons of the pentynyl group (9) will likely be a quartet of triplets due to coupling with both the terminal methyl group and the propargylic methylene group.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals. The sp-hybridized carbons of the alkyne (7 and 8) are expected in the range of 75-85 ppm. The carbons alpha to the nitrogen (2, 4, and 6) will be deshielded and appear in the 45-52 ppm region. The remaining aliphatic carbons (3, 5, 9, and 10) will be found in the upfield region of the spectrum (12-15 ppm).

Infrared (IR) Spectroscopy Data

The IR spectrum of 1-Diethylamino-2-pentyne has been reported by the NIST Mass Spectrometry Data Center. The key absorption bands and their assignments are presented below.

Table 3: IR Absorption Bands for 1-Diethylamino-2-pentyne

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970, 2935, 2870 | Strong | C-H stretching (sp³ hybridized carbons) |

| ~2240 | Weak | C≡C stretching (internal alkyne) |

| ~1460, 1380 | Medium | C-H bending (CH₂ and CH₃) |

| ~1200 - 1000 | Medium-Strong | C-N stretching |

Data sourced from the NIST WebBook. [NIST WebBook, SRD 69]

Interpretation of the IR Spectrum

-

C-H Stretching: The strong absorptions in the 2870-2970 cm⁻¹ region are characteristic of C-H stretching vibrations of the sp³-hybridized methyl and methylene groups in the diethylamino and pentynyl moieties.

-

C≡C Stretching: A weak absorption is expected in the 2100-2260 cm⁻¹ region for the carbon-carbon triple bond stretch of an internal alkyne. This band is often weak due to the low dipole moment change during the vibration in a symmetrically substituted alkyne.

-

C-H Bending: The absorptions around 1460 cm⁻¹ and 1380 cm⁻¹ are attributed to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

-

C-N Stretching: The C-N stretching vibration for a tertiary aliphatic amine typically appears in the 1000-1200 cm⁻¹ range.

Conclusion

This technical guide provides a detailed overview of the expected NMR and known IR spectroscopic data for 1-Diethylamino-2-pentyne. The provided protocols for data acquisition represent standard methodologies in the field of analytical chemistry, ensuring reproducibility and high-quality data. The interpretation of the spectral data, grounded in fundamental principles and comparisons with analogous structures, offers a robust framework for the structural elucidation of this and related compounds. This information is critical for researchers and scientists who rely on precise structural characterization for the advancement of their work in synthesis and drug development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Leeds. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

PubChem. (n.d.). Diethylbutylamine. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butanamine, N,N-diethyl. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Parra, T. (2020, July 18). How To Obtain A Neat IR Spectrum [Video]. YouTube. Retrieved from [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 2-Propyn-1-amine, N,N-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical and 3D Structural Analysis of 1-Diethylamino-2-pentyne

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Diethylamino-2-pentyne is a tertiary amine featuring an internal alkyne moiety, a structural combination that offers unique potential in synthetic chemistry and materials science. As a versatile building block, a thorough understanding of its molecular weight, three-dimensional conformation, and spectroscopic characteristics is paramount for its effective application. This guide provides a comprehensive analysis of 1-Diethylamino-2-pentyne, detailing its fundamental physicochemical properties and outlining a multi-faceted approach to its 3D structural elucidation. We will explore both empirical spectroscopic techniques and in silico computational methods, offering researchers a robust framework for characterizing this and similar molecules.

Core Molecular Properties

1-Diethylamino-2-pentyne, with the chemical formula C₉H₁₇N, is an organic compound featuring a diethylamino group attached to a pentyne chain where the triple bond is located at the second carbon position.

Molecular Weight and Formula

A precise determination of molecular weight is the first step in the characterization of any chemical compound. It serves as a fundamental parameter for stoichiometric calculations in synthesis and for validation in analytical techniques such as mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N | PubChem[1] |

| Molecular Weight | 139.24 g/mol | PubChem[1] |

| Exact Mass | 139.136 g/mol | NIST[2] |

| IUPAC Name | N,N-diethylpent-2-yn-1-amine | PubChem[1] |

Strategic Approach to 3D Structural Analysis

Determining the three-dimensional structure of a molecule like 1-Diethylamino-2-pentyne requires a synergistic approach, combining experimental data from spectroscopic methods with theoretical insights from computational modeling. This dual strategy provides a self-validating system where experimental results can corroborate computational predictions and vice-versa.

Caption: Workflow for the comprehensive 3D structural analysis of 1-Diethylamino-2-pentyne.

Experimental Elucidation via Spectroscopy

Spectroscopic techniques provide direct, empirical evidence of the molecule's connectivity and functional groups, which are foundational to understanding its 3D structure.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 1-Diethylamino-2-pentyne, the key diagnostic absorption bands are the C≡C stretch of the internal alkyne and the C-N stretch of the tertiary amine.

-

C≡C Stretch: The carbon-carbon triple bond in an internal alkyne typically shows a weak to medium absorption band in the region of 2100-2260 cm⁻¹.[3] The intensity of this peak is often diminished due to the symmetry of the internal alkyne, but its presence is a key indicator.

-

C-N Stretch: Aliphatic amines exhibit C-N stretching absorptions in the 1000 to 1250 cm⁻¹ range.[4]

-

C-H Stretch: The spectrum will also be populated by C-H stretching vibrations from the ethyl and propyl groups just below 3000 cm⁻¹.

The NIST gas-phase IR spectrum for this molecule confirms these characteristic features.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different hydrogen environments. The protons on the carbons adjacent to the nitrogen (the methylene groups of the diethylamino moiety) are deshielded and typically appear in the 2.3-3.0 ppm range.[4] The protons of the ethyl group on the alkyne and the other ethyl groups on the amine will have characteristic splitting patterns (triplets and quartets).

-

¹³C NMR: The sp-hybridized carbons of the internal alkyne are a key feature, resonating in the 70–100 ppm range.[5] Carbons directly attached to the nitrogen atom are also shifted downfield, typically appearing in the 10-65 ppm region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern. The electron ionization mass spectrum will show a distinct molecular ion peak (M⁺) corresponding to the molecular weight (139.24). Fragmentation patterns for amines often involve cleavage at the carbon-carbon bond adjacent to the nitrogen (alpha-cleavage), which would be a dominant fragmentation pathway for this molecule.

Caption: Standard workflow for computational geometry optimization.

Predicted Structural Parameters

The output of a DFT calculation provides a detailed geometric description:

-

Alkyne Geometry: The C-C≡C-C fragment is expected to be nearly linear, with bond angles close to 180°.

-

Amine Geometry: The nitrogen atom will have a trigonal pyramidal geometry.

-

Bond Lengths and Angles: The calculation will provide precise values for all bond lengths and angles, offering a complete 3D coordinate file of the molecule.

Protocols

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified 1-Diethylamino-2-pentyne.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity, which is crucial for high-resolution spectra.

-

¹H Spectrum Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and splitting patterns to assign the signals to the molecular structure. Assign the peaks in the ¹³C spectrum.

Protocol: Computational Geometry Optimization

-

Structure Input: Using a molecular modeling software package (e.g., Gaussian, Spartan), draw the 2D structure of 1-Diethylamino-2-pentyne and generate an initial 3D conformation.

-

Calculation Setup:

-

Job Type: Select "Optimization + Frequency". The optimization will find the lowest energy structure, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies). [6] * Method: Choose a DFT method, such as B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: Select a Pople-style basis set, such as 6-31+G(d,p), which is standard for molecules of this type. [6]3. Submission: Submit the calculation to run. The time required will depend on the computational resources available.

-

-

Output Analysis:

-

Convergence: Verify that the optimization calculation has converged successfully.

-

Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms the optimized structure is a stable energy minimum.

-

Geometric Parameters: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file to define the final 3D structure.

-

Conclusion

The structural analysis of 1-Diethylamino-2-pentyne is a clear example of the necessity of a modern, integrated analytical approach. By combining the empirical evidence from IR, NMR, and mass spectrometry with the detailed geometric insights from computational modeling, a complete and validated 3D structural picture can be achieved. This level of characterization is essential for scientists in drug development and synthetic chemistry who rely on a precise understanding of molecular structure to predict reactivity, design new synthetic routes, and understand structure-activity relationships.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144581, 1-Diethylamino-2-pentyne. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139008, 1-Dimethylamino-2-pentyne. PubChem. Retrieved from [Link]

-

Romei, M. G., et al. (2015). Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. The Journal of Physical Chemistry B, 119(29), 9349–9357. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentyn-1-amine, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Chemistry LibreTexts. Retrieved from [Link]

-

Work, B. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

Wilds, A. L., Nowak, R. M., & McCaleb, K. E. (1957). 1-diethylamino-3-butanone. Organic Syntheses, 37, 18. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pentyne. Retrieved from [Link]

-

Lin, G. P., et al. (2021). Computational Analysis of Synthetic Planning: Past and Future. Journal of Chemical Information and Modeling, 61(11), 5325–5342. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-diethylamino-propan-2-ol. Retrieved from [Link]

-

Wang, Q., et al. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules, 21(1), 106. Retrieved from [Link]

-

Venna, V. R., et al. (2014). Structure-property correlation in two polymorphs of famotidine characterized by nanoindentation. CrystEngComm, 16(29), 6649-6657. Retrieved from [Link]

-

Lou, H., et al. (2020). Dirigent isoflavene-forming PsPTS2: 3D structure, stereochemical, and kinetic characterization comparison with pterocarpan-forming PsPTS1. Proceedings of the National Academy of Sciences, 117(20), 10818-10827. Retrieved from [Link]

-

Rajan, V. K., & Muraleedharan, K. (2016). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science, 2(1), 113-117. Retrieved from [Link]

Sources

- 1. 1-Diethylamino-2-pentyne | C9H17N | CID 144581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentyn-1-amine, N,N-diethyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkynes | OpenOChem Learn [learn.openochem.org]

- 6. devagirijournals.com [devagirijournals.com]

A Technical Guide to the Thermodynamic Stability of 1-Diethylamino-2-pentyne in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-Diethylamino-2-pentyne, a molecule of interest in synthetic chemistry and potential drug development. Understanding the stability of this compound in aqueous solutions is critical for predicting its shelf-life, ensuring formulation efficacy, and meeting regulatory standards. This document outlines the core physicochemical properties of 1-Diethylamino-2-pentyne, discusses its potential degradation pathways, and provides detailed, field-proven protocols for assessing its stability profile. Methodologies covered include pH-rate profile analysis and forced degradation studies as mandated by international guidelines.[1][2] The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the stability of this and similar molecules.

Introduction

1-Diethylamino-2-pentyne (C9H17N) is an organic compound featuring a tertiary amine and an internal alkyne functional group.[3][4] Molecules with such structures can serve as valuable intermediates in organic synthesis or as active pharmaceutical ingredients (APIs).[5] For any application involving aqueous media, from reaction chemistry to pharmaceutical formulation, a thorough understanding of the compound's stability is paramount. Degradation can lead to loss of potency, formation of potentially toxic byproducts, and altered bioavailability.[2][6]

This guide provides a systematic approach to characterizing the aqueous stability of 1-Diethylamino-2-pentyne. It is grounded in the principles of physical organic chemistry and adheres to the regulatory framework established by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2), which governs stability testing.[1][7] We will explore the theoretical underpinnings of its stability and present actionable experimental workflows for its empirical determination.

Physicochemical and Chemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before embarking on stability studies.

2.1. Molecular Structure and Properties

-

IUPAC Name: N,N-diethylpent-2-yn-1-amine[3]

-

Molecular Formula: C9H17N[3]

-

Molecular Weight: 139.24 g/mol [3]

-

Key Functional Groups:

2.2. Predicted Reactivity in Aqueous Media

The stability of 1-Diethylamino-2-pentyne is primarily governed by the reactivity of its two functional groups.

-

pH-Dependent Protonation: The tertiary amine will exist in equilibrium between its free base and its protonated (ammonium) form, with the ratio determined by the solution's pH. This equilibrium affects the molecule's overall electron distribution and susceptibility to nucleophilic or electrophilic attack.

-

Hydrolysis: The most probable non-photolytic, non-oxidative degradation pathway in water is hydrolysis. This can occur at two sites:

-

Acid-Catalyzed Hydration of the Alkyne: In acidic environments, the triple bond can be protonated, leading to a vinyl carbocation intermediate. Subsequent attack by water yields an enol, which rapidly tautomerizes to a ketone.[10] This would result in the formation of 1-(diethylamino)pentan-2-one.

-

Amine-Related Reactions: While the C-N bond is generally stable, extreme pH and temperature could promote elimination or rearrangement reactions. However, alkyne hydration is the more anticipated pathway.

-

Experimental Assessment of Aqueous Stability

To empirically determine the stability profile, a series of standardized experiments should be conducted. The goal is to identify degradation pathways, calculate degradation rates under various conditions, and establish the optimal conditions for maximum stability.[2][11]

3.1. Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any degradation study.[2][6] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[12]

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.[12][13]

-

Rationale: RP-HPLC provides excellent resolution for separating the relatively nonpolar parent compound from more polar degradation products.[12] MS detection is invaluable for identifying the mass of any degradants, thereby aiding in structural elucidation.[13]

-

System Suitability: Before each run, the system must be qualified by injecting a standard solution to verify retention time, peak area reproducibility, and column efficiency.

3.2. Protocol 1: pH-Rate Profile Analysis

This experiment determines the rate of degradation as a function of pH to find the pH of maximum stability.[14][15]

Objective: To quantify the degradation rate constant (k) at various pH values and construct a log(k) vs. pH plot.[14]

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with appropriate pKa values for each range (e.g., HCl/KCl for pH 2, Acetate for pH 4, Phosphate for pH 6-8, Borate for pH 10).

-

Stock Solution: Prepare a concentrated stock solution of 1-Diethylamino-2-pentyne in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.

-

Reaction Initiation: For each pH value, add a small, precise volume of the stock solution to a pre-heated aliquot of the corresponding buffer in a sealed, temperature-controlled vial (e.g., 50°C) to initiate the degradation study. The final organic solvent concentration should be minimal (<1%) to not significantly alter the aqueous environment.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial. Immediately quench the reaction by diluting the aliquot in the mobile phase and/or cooling it to stop further degradation.

-

HPLC Analysis: Analyze each sample by the validated HPLC method to determine the concentration of the remaining parent compound.

-

Data Analysis: For each pH, plot the natural logarithm of the concentration of 1-Diethylamino-2-pentyne versus time. If the reaction follows first-order kinetics, the plot will be linear. The negative slope of this line represents the observed rate constant (k_obs).

-

Profile Construction: Plot log(k_obs) versus pH. The resulting curve is the pH-rate profile, with the lowest point on the curve indicating the pH of maximum stability.[14]

Workflow for pH-Rate Profile Analysis

Caption: Experimental workflow for pH-rate profile determination.

3.3. Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical method.[1][7] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels without completely destroying the sample.[1][16]

Objective: To expose 1-Diethylamino-2-pentyne to harsh chemical and physical conditions to identify likely degradation products and pathways.[2]

Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of 1-Diethylamino-2-pentyne in appropriate solvents for each stress condition.

-

Stress Conditions: Expose the samples to the following conditions as recommended by ICH Q1A(R2):[1][2]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 70°C for 48 hours.

-

Photostability: Expose the solution to a calibrated light source (per ICH Q1B guidelines).

-

-

Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

-

HPLC-MS/MS Analysis: Analyze the stressed samples using the validated HPLC method, preferably with MS detection to obtain mass information on the parent peak and any new peaks that appear.

-

Mass Balance: Compare the peak area of the parent compound in the stressed sample to an unstressed control. Account for the sum of the areas of all degradation peaks. A good mass balance (95-105%) indicates that all major degradation products are being detected.

Anticipated Results and Interpretation

4.1. Quantitative Data Summary (Illustrative)

The following tables present hypothetical, yet chemically plausible, data for 1-Diethylamino-2-pentyne.

Table 1: Illustrative pH-Rate Profile Data (T = 50°C)

| pH | k_obs (hr⁻¹) | log(k_obs) |

|---|---|---|

| 2.0 | 0.095 | -1.02 |

| 4.0 | 0.012 | -1.92 |

| 6.0 | 0.002 | -2.70 |

| 7.0 | 0.001 | -3.00 |

| 8.0 | 0.003 | -2.52 |

| 10.0 | 0.025 | -1.60 |

| 12.0 | 0.150 | -0.82 |

Interpretation: The data suggests a 'V' or 'U' shaped pH-rate profile, which is common for compounds susceptible to both acid- and base-catalyzed hydrolysis.[14] The point of maximum stability (lowest k_obs) is observed around pH 7.0. The increased degradation at low pH points to acid-catalyzed hydration of the alkyne, while the increase at high pH may indicate base-catalyzed pathways.

Table 2: Illustrative Forced Degradation Results

| Stress Condition | % Degradation | Major Degradation Products (m/z) |

|---|---|---|

| 0.1 M HCl, 60°C | 18.5% | 158.2 (M+H)⁺ |

| 0.1 M NaOH, 60°C | 8.2% | Minor unidentified peaks |

| 3% H₂O₂, RT | 12.5% | 156.2 (M+H)⁺ (N-oxide) |

| Heat (70°C, solid) | < 1.0% | No significant degradation |

| Photolysis | 4.5% | Minor unidentified peaks |

Interpretation: Significant degradation under acidic conditions supports the hypothesis of alkyne hydration. The major degradant with m/z 158.2 corresponds to the expected ketone product (C9H17NO, MW=155.24). Degradation under oxidative stress suggests the formation of an N-oxide, a common pathway for tertiary amines. The compound appears relatively stable to heat in its solid form.

Proposed Degradation Pathways

Caption: Key degradation pathways for 1-Diethylamino-2-pentyne.

Conclusion and Recommendations

This guide establishes a comprehensive framework for evaluating the thermodynamic stability of 1-Diethylamino-2-pentyne in aqueous solutions. The stability profile is dictated by its dual functional groups: a tertiary amine susceptible to oxidation and a pH-sensitive internal alkyne prone to acid-catalyzed hydration.

Key Findings (Based on Illustrative Data):

-

The compound exhibits maximum stability in neutral pH environments (pH ≈ 7.0).

-

The primary degradation pathway in acidic media is the hydration of the alkyne bond to form a ketone.

-

The tertiary amine is susceptible to oxidation, leading to the formation of an N-oxide.

-

The compound is reasonably stable under thermal stress in its solid state.

Recommendations for Researchers and Developers:

-

Formulation: For aqueous formulations, buffering the solution to a pH between 6.5 and 7.5 is critical to minimize degradation and ensure a viable shelf-life.

-

Storage: To prevent oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light should be considered.

-

Handling: Avoid prolonged exposure to strongly acidic or basic conditions during synthesis, purification, or handling.

By implementing the rigorous protocols outlined in this guide, scientists can generate the robust stability data required for confident decision-making in research, development, and regulatory submissions.

References

- ICH. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.

- BioProcess International. (2026).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 144581, 1-Diethylamino-2-pentyne.

- Guidechem. (2024).

- ResolveMass Laboratories. (2025).

- Patel, et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences.

- National Institute of Standards and Technology. 2-Pentyn-1-amine, N,N-diethyl-. NIST Chemistry WebBook.

- Slideshare. pH stability profile.

- Al-Tahami, K. A., & Al-Adl, M. M. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals (Basel), 17(6), 776.

- Hudson Robotics. pH for Stability Testing and Analysis.

- Waters Corporation.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- Chemistry LibreTexts. (2024).

- Master Organic Chemistry. (2013).

- Chemistry Steps. (2024).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. onyxipca.com [onyxipca.com]

- 3. 1-Diethylamino-2-pentyne | C9H17N | CID 144581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pentyn-1-amine, N,N-diethyl- [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 11. hudsonlabautomation.com [hudsonlabautomation.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. waters.com [waters.com]

- 14. pH stability profile | PPTX [slideshare.net]

- 15. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Toxicity Profile and MSDS Safety Guidelines for 1-Diethylamino-2-pentyne: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing chemical safety and assay development, I frequently encounter specialized acetylenic amines that require rigorous safety paradigms. 1-Diethylamino-2-pentyne (CAS 73117-10-9) is a highly reactive alkynamine utilized extensively as a building block in organic synthesis, particularly in the production of specialty alkynes, complex heterocycles, and pharmaceutical intermediates[1].

Despite its synthetic utility, its dual functional groups—a tertiary amine and an internal alkyne—impart a complex toxicity profile. It is officially designated under DOT hazard class 8/3/II, signifying it is both a corrosive substance and a flammable liquid[2]. This whitepaper synthesizes the mechanistic causality of its toxicity, outlines strict Material Safety Data Sheet (MSDS) guidelines, and provides self-validating experimental protocols for drug development professionals.

Chemical Identity & Physical Properties

To effectively manage chemical risks, one must first understand the quantitative physical parameters that dictate volatility and reactivity. The table below summarizes the core identity and physical data of 1-Diethylamino-2-pentyne.

| Property | Value |

| Chemical Name | 1-Diethylamino-2-pentyne |

| CAS Number | 73117-10-9 |

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol |

| Purity (Commercial) | ≥97% |

| DOT Hazard Class | 8 (Corrosive) / 3 (Flammable) / II (Packing Group) |

| Physical State | Clear, colorless to pale yellow liquid |

| Solubility | Miscible in ethanol, ether, and dichloromethane; slightly soluble in water |

Toxicological Profile & Mechanistic Causality

The toxicity of 1-Diethylamino-2-pentyne is not arbitrary; it is a direct consequence of its molecular architecture. Similar dialkylaminoalkynes exhibit severe skin corrosion and acute systemic toxicity[3]. The compound presents three primary toxicological vectors:

-

Corrosivity via Basicity : The diethylamino moiety acts as a strong Lewis base. Upon contact with the aqueous microenvironment of human skin or mucous membranes, it rapidly elevates the local pH. This causes the saponification of membrane lipids and the denaturation of structural proteins, leading to liquefactive necrosis (chemical burns).

-

Systemic Toxicity & CNS Depression : Due to its lipophilicity, the compound easily penetrates the stratum corneum. Prolonged or repeated exposure leads to central nervous system (CNS) depression, characterized by dizziness, headache, and fatigue[4].

-

Metabolic Activation : In hepatic environments, the internal alkyne can undergo cytochrome P450 (CYP450)-mediated oxidation, generating reactive oxirene intermediates. These electrophiles deplete intracellular glutathione, inducing oxidative stress and subsequent cellular apoptosis.

Diagram 1: Mechanistic signaling pathway of 1-Diethylamino-2-pentyne induced cellular toxicity.

MSDS Safety Guidelines & Handling Protocols

Adherence to Globally Harmonized System (GHS) classifications is mandatory. The compound requires stringent engineering controls due to its flammability and corrosivity.

GHS Hazard Classification Summary

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225 : Highly flammable liquid and vapor |

| Acute Toxicity (Oral) | Category 4 | Warning | H302 : Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 3 | Danger | H311 : Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | Danger | H314 : Causes severe skin burns and eye damage |

| Acute Toxicity (Inhalation) | Category 3 | Danger | H331 : Toxic if inhaled |

Engineering Controls & PPE

-

Ventilation : Must be handled in a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

-

PPE : Heavy-duty butyl rubber gloves (nitrile is insufficient for prolonged corrosive exposure), a full face-shield over safety goggles, and a flame-resistant lab coat.

Experimental Protocols: Cytotoxicity Validation & Safe Handling

To evaluate the toxicological impact of 1-Diethylamino-2-pentyne during drug development, researchers must employ self-validating workflows. The following protocol describes the safe preparation and in vitro cytotoxicity screening of the compound using HepG2 (hepatocellular carcinoma) cells. HepG2 is chosen specifically to capture the CYP450-mediated metabolic toxicity of the alkyne moiety.

Step-by-Step Methodology

Step 1: Fume Hood Validation & Environmental Control

-

Action: Before opening the reagent, verify the fume hood face velocity is between 80-120 feet per minute (fpm).

-

Causality: This prevents the accumulation of highly flammable vapors (H225) and protects the user from inhalation toxicity (H331).

-

Self-Validation: The system is validated when the digital airflow monitor reads green (within range). Do not proceed if the alarm sounds.

Step 2: Reagent Preparation under Inert Atmosphere

-

Action: Purge a sealed reaction vial with Argon gas for 5 minutes. Using a gas-tight Hamilton syringe, transfer 100 µL of 1-Diethylamino-2-pentyne into 900 µL of anhydrous DMSO to create a stock solution.

-

Causality: Argon displacement prevents auto-oxidation and mitigates the risk of ignition. DMSO is used because the compound is only slightly soluble in water but highly miscible in organic solvents.

-

Self-Validation: The absence of a biphasic layer in the vial confirms complete dissolution and a successful stock formulation.

Step 3: HepG2 Cell Dosing

-

Action: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. After 24 hours, treat the cells with serial dilutions of the stock solution (ranging from 0.1 µM to 100 µM) in complete DMEM media.

-

Causality: Serial dilution establishes a dose-response curve, allowing for the precise calculation of the IC50 value.

-

Self-Validation: Include a vehicle control (DMSO only) and a positive control (e.g., Triton X-100). The assay is validated only if the vehicle control shows >95% viability and the positive control shows <5% viability.

Step 4: Viability Quantification (MTT Assay)

-

Action: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours, dissolve the formazan crystals in 100 µL of acidified isopropanol, and read absorbance at 570 nm.

-

Causality: Acidified isopropanol is used to rapidly dissolve formazan while simultaneously neutralizing any residual basicity from the diethylamino groups, preventing optical interference.

Emergency Response & Decontamination Workflows

In the event of an accidental spill, standard aqueous cleanup is dangerous. The basicity of the compound can cause exothermic reactions with strong acids, and its flammability precludes the use of standard paper towels.

Diagram 2: Emergency response and decontamination workflow for 1-Diethylamino-2-pentyne spills.

Decontamination Causality: We utilize a weak solid acid (like citric acid powder) rather than liquid hydrochloric acid to neutralize the spill. A strong liquid acid would trigger a violent exothermic neutralization with the diethylamine moiety, potentially vaporizing the flammable alkyne and causing an explosion. Diatomaceous earth is chosen as the absorbent because it is chemically inert and non-combustible.

References

- Title: GFS Organics Modern Acetylene Chemistry for Research and Applied Technology Source: Thomasnet URL

- Title: 1-DIMETHYLAMINO-2-PROPYNE | 7223-38-3 Source: ChemicalBook URL

- Title: 1-Diethylamino-2-propyne 4079-68-9 wiki Source: Guidechem URL

- Title: GFS Chemicals Catalog Source: GFS Chemicals URL

Sources

Mechanistic Paradigms of 1-Diethylamino-2-pentyne in Nucleophilic Additions: A Comprehensive Guide to Internal Propargylamine Reactivity

Executive Summary

Propargylamines are highly versatile building blocks in organic synthesis and drug development. While terminal propargylamines are widely recognized for their participation in multicomponent A3 coupling reactions via metal acetylide intermediates, internal propargylamines like 1-Diethylamino-2-pentyne operate under a fundamentally different mechanistic paradigm. Lacking a terminal acidic proton, these compounds rely on the carbophilic π -activation of the alkyne by transition metals (such as Au, Ag, or Cu) to undergo nucleophilic additions. This whitepaper provides an in-depth technical analysis of the mechanism of action, regioselectivity dynamics, and experimental workflows associated with 1-Diethylamino-2-pentyne.

Structural and Electronic Profiling of 1-Diethylamino-2-pentyne

1-Diethylamino-2-pentyne (IUPAC: N,N -diethylpent-2-yn-1-amine) is an internal propargylamine characterized by a central carbon-carbon triple bond flanked by an ethyl group and a diethylaminomethyl group.

-

Chemical Formula: C9H17N

-

Structural Connectivity: CH3CH2−C≡C−CH2−N(CH2CH3)2

As detailed in the 1[2], the presence of the basic, bulky diethylamino group heavily influences the molecule's reactivity. Because it is an internal alkyne, it cannot form the metal-acetylide intermediates typical of terminal alkynes 3[3]. Instead, the alkyne must be activated as an electrophile, making the regiocontrol of incoming nucleophiles the primary synthetic challenge.

Mechanistic Pathways of Nucleophilic Addition

The addition of nucleophiles to 1-Diethylamino-2-pentyne is typically catalyzed by soft, carbophilic Lewis acids, most notably Gold(I). The mechanism unfolds through a highly ordered sequence of π -activation, nucleophilic attack, and protodeauration.

Carbophilic π -Activation

The catalytic cycle initiates with the coordination of a cationic metal center (e.g., [L−Au]+ ) to the internal alkyne. This π -coordination depletes electron density from the alkyne, lowering the LUMO and rendering the carbons highly susceptible to nucleophilic attack. Unlike hard Lewis acids that might irreversibly bind to the basic diethylamino nitrogen, soft Au(I) catalysts preferentially activate the alkyne, allowing the reaction to proceed smoothly.

Regioselectivity Dynamics: Steric vs. Electronic Bias

When a nucleophile (such as an indole, amine, or water) attacks the activated alkyne, it must choose between the C2 position ( α to the amine) and the C3 position ( β to the amine).

-

Electronic Effect: The −CH2NEt2 group is electron-withdrawing via induction. In the transition state of the nucleophilic attack, positive charge buildup is less favored at C2 due to this inductive destabilization. Therefore, attack at C3 is electronically favored.

-

Steric Effect: The diethylamino group is significantly bulkier than the ethyl group at the opposite end of the alkyne, further hindering attack at C2 and directing the nucleophile to C3.

This regioselective behavior is critical in forming complex spiro or fused heterocyclic frameworks, as demonstrated in recent computational studies on gold-catalyzed cyclizations4[4].

Carboxylative Cyclization

Internal propargylamines can also undergo nucleophilic addition with CO2 . In this specialized pathway, the diethylamino nitrogen acts as the initial nucleophile, attacking CO2 to form a zwitterionic carbamate intermediate. This intermediate subsequently undergoes an intramolecular nucleophilic attack on the metal-activated alkyne, yielding substituted oxazolidinones5[5]. The substrate itself often assists in the necessary deprotonation/protonation steps 6[6].

Catalytic cycle of Au(I)-mediated nucleophilic addition to 1-Diethylamino-2-pentyne.

Quantitative Data Analysis

To contextualize the reactivity of 1-Diethylamino-2-pentyne, it is essential to compare its parameters against standard terminal propargylamines.

Table 1: Comparative Reactivity Profiles of Propargylamines

| Parameter | Terminal Propargylamines | Internal Propargylamines (e.g., 1-Diethylamino-2-pentyne) |

| Primary Activation Mode | C-H Deprotonation (Metal Acetylide) | π -Coordination (Lewis Acidic Metal) |

| Typical Catalyst | Cu(I), Ag(I) base-assisted | Cationic Au(I), Pt(II) |

| Nucleophilic Attack | Iminium ion addition ( A3 coupling) | Direct anti-addition to activated C≡C |

| Regioselectivity | Fixed (terminal C is nucleophilic) | Dictated by steric/electronic bias of substituents |

| Byproducts | Water (in A3 coupling) | None (Atom-economical addition) |

Experimental Methodology: Gold-Catalyzed Intermolecular Addition

The following protocol outlines a highly efficient, self-validating system for the nucleophilic addition of an indole derivative to 1-Diethylamino-2-pentyne.

Objective: Synthesize a highly substituted allylamine via the regioselective addition of an indole nucleophile to the internal alkyne.

Materials: 1-Diethylamino-2-pentyne (1.0 mmol), Indole derivative (5.0 mmol), Ph3PAuCl (10 mol%), AgNTf2 (10 mol%), dry Dichloromethane (DCM).

Step-by-Step Workflow

-

Catalyst Activation (The Self-Validating Step):

-

Action: In a flame-dried Schlenk flask under an N2 atmosphere, dissolve Ph3PAuCl (50.0 mg, 0.1 mmol) and AgNTf2 (38.8 mg, 0.1 mmol) in 3 mL of dry DCM. Stir for 30 minutes at room temperature.

-

Causality: AgNTf2 abstracts the strongly bound chloride ligand from the stable but inactive Ph3PAuCl precursor. This abstraction generates the highly carbophilic, active cationic [Ph3PAu]+ species required for alkyne activation.

-

Validation: The immediate precipitation of white AgCl salts serves as a visual, self-validating confirmation that the active catalyst has been successfully generated.

-

-

Substrate Introduction:

-

Action: Add 1-Diethylamino-2-pentyne (139.2 mg, 1.0 mmol) and the indole nucleophile (5.0 mmol) dissolved in 2 mL of dry DCM to the active catalyst suspension.

-

Causality: The internal alkyne outcompetes the solvent for coordination to the Au(I) center, forming the critical π -alkyne complex. The 5-fold excess of nucleophile drives the bimolecular addition step and suppresses alkyne dimerization.

-

-

Reaction Incubation:

-

Action: Stir the mixture at 23 °C for 12 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the 1-Diethylamino-2-pentyne spot and the emergence of a UV-active, lower-Rf product spot validates reaction progression.

-

-

Quenching and Filtration:

-

Action: Filter the crude mixture through a short pad of Celite, eluting with additional DCM.

-

Causality: This step removes the insoluble AgCl salts and deactivated polymeric gold residues. If left in the mixture, these metals can cause severe streaking during chromatography or catalyze undesired side reactions during solvent evaporation.

-

-

Purification:

-

Action: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the functionalized allylamine.

-

Step-by-step experimental workflow for transition-metal catalyzed nucleophilic addition.

Conclusion

1-Diethylamino-2-pentyne represents a sophisticated class of internal propargylamines that bypass traditional A3 coupling pathways in favor of direct, atom-economical nucleophilic additions. By leveraging soft Lewis acid catalysis, chemists can exploit the steric and electronic biases inherent to the diethylamino and ethyl substituents to achieve exquisite regiocontrol. Understanding the causality behind catalyst activation, π -coordination, and transition-state stabilization is paramount for drug development professionals aiming to integrate these motifs into complex pharmaceutical architectures.

References

-

PubChem Database : 1-Diethylamino-2-pentyne | C9H17N | CID 144581. National Center for Biotechnology Information. 1

-

ACS Catalysis : Mechanistic Insight into the Gold-Catalyzed Carboxylative Cyclization of Propargylamines. 6

-

The Journal of Organic Chemistry : Quantum Mechanical Prediction and Experimental Verification of Au(I)-Catalyzed Substitution-Controlled Syntheses. 4

-

Inorganic Chemistry : Non-Noble-Metal Metal–Organic-Framework-Catalyzed Carboxylative Cyclization of Propargylic Amines. 5

-

Beilstein Journal of Organic Chemistry : Silver and gold-catalyzed multicomponent reactions.3

Sources

- 1. 1-Diethylamino-2-pentyne | C9H17N | CID 144581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Diethylamino-2-pentyne | C9H17N | CID 144581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Isolation of 1-Diethylamino-2-pentyne via Alkyne Alkylation

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction and Chemical Context

Propargylamines are highly versatile building blocks in modern organic synthesis, frequently utilized in "Click Chemistry" for the assembly of complex heteroaromatics, specialty polymers, and pharmaceutical intermediates[1]. 1-Diethylamino-2-pentyne (CAS: 73117-10-9), an internal alkyne bearing a tertiary amine, serves as a critical precursor for transition-metal-catalyzed cross-couplings and the synthesis of functionalized nanomaterial coatings.

This application note details a highly reliable, scalable protocol for the synthesis of 1-Diethylamino-2-pentyne. While multicomponent A3-coupling (aldehyde-alkyne-amine) is a common route for terminal propargylamines, the synthesis of this specific internal alkyne is most efficiently achieved via the direct alkylation of a commercially available terminal propargylamine using organolithium chemistry.

Reaction Pathway

The synthesis relies on the quantitative deprotonation of N,N-diethylpropargylamine to form a nucleophilic lithium acetylide intermediate, followed by an SN2 alkylation using bromoethane.

Figure 1: Organolithium-mediated alkylation pathway for 1-Diethylamino-2-pentyne synthesis.

Materials and Reagents

Safety Prerequisite: n-Butyllithium (n-BuLi) is highly pyrophoric. All manipulations involving n-BuLi must be performed under an inert atmosphere (argon or nitrogen) using strict Schlenk techniques.

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 50 mmol scale) | Role |

| N,N-Diethylpropargylamine | 111.19 | 1.00 | 5.56 g (50.0 mmol) | Starting Material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 21.0 mL (52.5 mmol) | Strong Base |

| Bromoethane (Ethyl Bromide) | 108.97 | 1.20 | 6.54 g (60.0 mmol) | Electrophile |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 100 mL | Solvent |

| Saturated NH₄Cl (aq) | - | - | 50 mL | Quenching Agent |

Note: The target product, 1-Diethylamino-2-pentyne, has a molecular weight of 139.24 g/mol [2].

Experimental Workflow and Protocol

The following protocol is designed as a self-validating system; specific visual cues and temperature controls are embedded to ensure reaction fidelity at each stage.

Figure 2: Step-by-step experimental workflow from setup to final purification.

Step 1: Preparation of the Anhydrous Environment

-

Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry argon (repeat 3 times).

-

Add 100 mL of anhydrous THF to the flask via a dry syringe.

-

Inject N,N-Diethylpropargylamine (5.56 g, 50.0 mmol) into the stirring THF.

-

Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Expertise Insight: Strict temperature control at -78 °C is critical. Higher temperatures during the addition of n-BuLi can lead to unwanted side reactions, including the degradation of the THF solvent or unintended nucleophilic attack on the amine moiety.

Step 2: Acetylide Formation (Metallation)

-

Slowly add n-BuLi (21.0 mL, 2.5 M in hexanes, 52.5 mmol) dropwise over 20 minutes via a syringe pump.

-

Maintain stirring at -78 °C for 45 minutes. Expertise Insight: The solution may turn slightly pale yellow, indicating the formation of the lithium acetylide. The 45-minute window ensures quantitative deprotonation of the terminal alkyne proton (pKa ~25) by the strong base.

Step 3: Electrophilic Alkylation

-

Add Bromoethane (6.54 g, 60.0 mmol) dropwise to the -78 °C mixture.

-

Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C) over 12 hours (overnight). Expertise Insight: The SN2 alkylation of a lithium acetylide with a primary alkyl halide is kinetically slow at -78 °C. Allowing the reaction to warm gradually ensures complete conversion while minimizing the risk of localized exothermic spiking.

Step 4: Quenching and Extraction

-

Cool the flask to 0 °C using an ice bath.

-

Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (butane) will occur if unreacted n-BuLi is present.

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30 °C.

Step 5: Purification via Vacuum Distillation

-

Transfer the crude yellow oil to a micro-distillation apparatus.

-

Purify via fractional vacuum distillation. Expertise Insight: Because 1-Diethylamino-2-pentyne is a volatile liquid amine, silica gel chromatography often results in severe streaking and poor recovery due to basic amine-silanol interactions. Vacuum distillation provides a superior, self-validating purification method yielding high-purity product (>98%).

Analytical Validation

To confirm the successful synthesis and purity of 1-Diethylamino-2-pentyne, the isolated product should be analyzed via NMR and IR spectroscopy. The disappearance of the terminal alkyne C-H stretch is the primary indicator of successful alkylation.

| Analytical Method | Expected Diagnostic Signals / Peaks | Structural Assignment |

| FT-IR [3] | ~2200 - 2250 cm⁻¹ (weak) | Internal C≡C stretch |

| FT-IR | Absence of ~3300 cm⁻¹ peak | Confirms consumption of terminal alkyne C-H |

| ¹H NMR (CDCl₃) | δ 3.35 (t, J = 2.2 Hz, 2H) | Propargylic CH₂ adjacent to nitrogen |

| ¹H NMR (CDCl₃) | δ 2.55 (q, J = 7.1 Hz, 4H) | Methylene protons of the diethylamine group |

| ¹H NMR (CDCl₃) | δ 2.20 (qt, J = 7.5, 2.2 Hz, 2H) | Methylene protons of the ethyl group (C3) |

References

-

National Center for Biotechnology Information (PubChem). "1-Diethylamino-2-pentyne | C9H17N | CID 144581 - PubChem." NIH.gov. Available at:[Link]

-

National Institute of Standards and Technology (NIST). "2-Pentyn-1-amine, N,N-diethyl-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Harnessing the Reactivity of Ynamines and Ynamides in Asymmetric Organic Synthesis: A Guide for Researchers

Introduction

While specific applications of 1-diethylamino-2-pentyne in asymmetric organic synthesis are not extensively documented in peer-reviewed literature, the broader class of compounds to which it belongs—ynamines and their more stable counterparts, ynamides—are powerful and versatile building blocks in the construction of chiral molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of ynamines and ynamides in asymmetric catalysis. We will delve into the mechanistic rationale behind their utility and provide detailed protocols for key transformations.

Ynamines, characterized by a nitrogen atom directly attached to an acetylenic carbon, possess a unique electronic structure. The nitrogen lone pair donates electron density into the alkyne, rendering the β-carbon nucleophilic. However, this high reactivity also makes simple ynamines like 1-diethylamino-2-pentyne sensitive and often difficult to handle.[3][4] For this reason, the majority of applications in asymmetric synthesis utilize ynamides , where an electron-withdrawing group on the nitrogen atom tempers the reactivity, enhancing stability and allowing for greater control in stereoselective reactions.[1][3]

Core Principles of Ynamine and Ynamide Reactivity in Asymmetric Synthesis

The utility of ynamines and ynamides in asymmetric synthesis stems from their ability to act as versatile nucleophiles and their capacity to participate in a wide range of transformations, including additions to carbonyls, cycloadditions, and cycloisomerizations.[1][2][3] The introduction of chirality can be achieved through several strategies:

-

Use of a Chiral Catalyst: A chiral metal complex or organocatalyst can coordinate with the ynamine/ynamide and the electrophile, creating a chiral environment that directs the approach of the reactants to favor the formation of one enantiomer.

-

Employment of a Chiral Auxiliary: A chiral auxiliary can be appended to the ynamine/ynamide or the electrophile, exerting stereocontrol over the reaction.

-

Substrate-Controlled Diastereoselective Reactions: When both the ynamine/ynamide and the electrophile are chiral, the inherent stereochemistry of the reactants can direct the formation of a specific diastereomer.

Applications in Asymmetric Synthesis

Asymmetric Addition to Aldehydes and Ketones

The nucleophilic character of the β-carbon of ynamides makes them excellent partners in additions to carbonyl compounds, providing access to chiral propargylic alcohols. These products are valuable intermediates in the synthesis of complex molecules and natural products.

A significant breakthrough in this area is the catalytic asymmetric addition of terminal ynamides to aldehydes.[3] This method provides a direct route to N-substituted propargylic alcohols with high enantioselectivity.

Caption: Workflow for the zinc-catalyzed asymmetric addition of ynamides to aldehydes.

This protocol is adapted from the work of Wolf and coworkers for the synthesis of N-substituted propargylic alcohols.[3]

Materials:

-

Zinc triflate (Zn(OTf)₂)

-

(-)-N-Methylephedrine (NME)

-

Terminal ynamide (e.g., N-(phenylethynyl)-p-toluenesulfonamide)

-

Aldehyde (e.g., 4-bromobenzaldehyde)

-

Anhydrous toluene

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve zinc triflate (0.1 mmol, 10 mol%) and (-)-N-methylephedrine (0.1 mmol, 10 mol%) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the terminal ynamide (1.0 mmol) and the aldehyde (1.2 mmol) in a mixture of anhydrous toluene and hexane (e.g., 1:1, 4 mL).

-

Asymmetric Addition: To the solution of the ynamide and aldehyde, add the pre-formed chiral zinc catalyst solution via cannula.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-